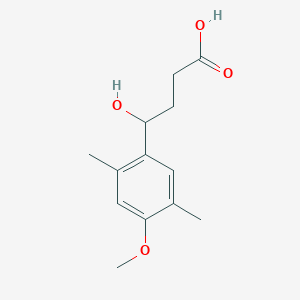

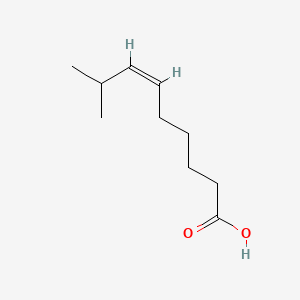

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

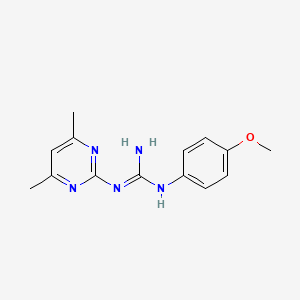

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the literature.Applications De Recherche Scientifique

Photochemistry and Reactivity

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid and its related compounds have been explored in the context of photochemistry. For instance, the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cations derived from aromatic halides like 4-chlorophenol and 4-chloroanisole have been studied. The reactions in various solvents lead to products like arylated alkenes through cationic mechanisms, highlighting the potential of these compounds in synthetic photochemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Photoremovable Protecting Group for Carboxylic Acids

Compounds related to 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid, such as 2,5-dimethylphenacyl (DMP) esters, have been used as photoremovable protecting groups for carboxylic acids. The irradiation of DMP esters in nonpolar solvents leads to the release of free carboxylic acids, showcasing their potential as "caged compounds" in organic synthesis or biochemistry (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Electrochemical Properties and Applications

The electrochemical properties of certain phenyl derivatives, like diaryl quinone methides, which share structural similarities with 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid, have been studied for their acid-base properties and potential applications. The electrochemical processes, which involve radical intermediates, indicate the potential of these compounds in developing indicators and understanding resonance stabilization in chemical processes (Sarma, Kataky, & Baruah, 2007).

Synthesis of Complex Organic Compounds

The synthesis routes of complex organic compounds starting from related compounds, such as 2,4-dimethylaniline, highlight the potential of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid in complex organic synthesis. These synthesis routes involve multiple steps, including N-alkylation, carbamoylation, and cyclization, showcasing the compound's versatility in synthesizing a wide range of organic molecules (Vaid et al., 2014).

Mécanisme D'action

Result of Action

Some studies suggest that it may have antioxidant properties .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, and the temperature.

Propriétés

IUPAC Name |

4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGRCQCQPJBTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424672 |

Source

|

| Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879053-36-8 |

Source

|

| Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

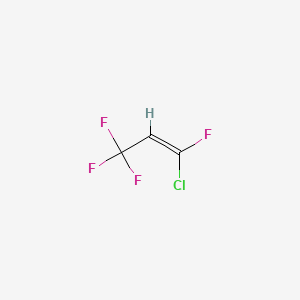

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)